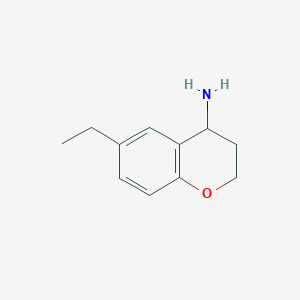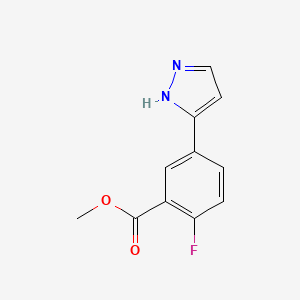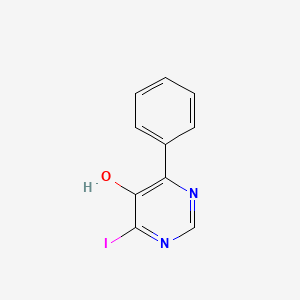![molecular formula C9H12O3S B12115276 Butanoic acid, 4-[(2-furanylmethyl)thio]- CAS No. 1152573-90-4](/img/structure/B12115276.png)
Butanoic acid, 4-[(2-furanylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-[(2-furanylmethyl)thio]- is an organic compound characterized by the presence of a butanoic acid backbone with a 2-furanylmethylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-furanylmethyl)thio]- typically involves the reaction of butanoic acid derivatives with 2-furanylmethylthiol. One common method is the esterification of butanoic acid with 2-furanylmethylthiol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 4-[(2-furanylmethyl)thio]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-[(2-furanylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as bromine or nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, butanoic acid, 4-[(2-furanylmethyl)thio]- is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of enzymes that interact with thioether and furan groups.
Medicine
In medicine, butanoic acid, 4-[(2-furanylmethyl)thio]- is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other high-performance materials.
Mécanisme D'action
The mechanism by which butanoic acid, 4-[(2-furanylmethyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether group can participate in redox reactions, influencing cellular oxidative stress levels. The furan ring can interact with various biological macromolecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 2-furanylmethyl ester
- Butanoic acid, 3-methyl-, 2-furanylmethyl ester
- 2-Hydroxy-4-methyl(thio)butanoic acid
Uniqueness
Compared to similar compounds, butanoic acid, 4-[(2-furanylmethyl)thio]- stands out due to the specific positioning of the 2-furanylmethylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of the thioether group can enhance its reactivity in redox reactions compared to its ester counterparts .
Propriétés
Numéro CAS |
1152573-90-4 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-(furan-2-ylmethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12O3S/c10-9(11)4-2-6-13-7-8-3-1-5-12-8/h1,3,5H,2,4,6-7H2,(H,10,11) |
Clé InChI |
AZDGUZXDRDHEMI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CSCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)
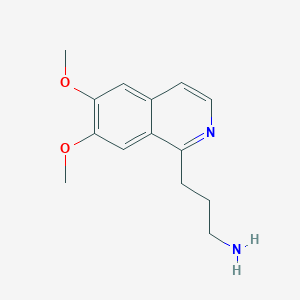
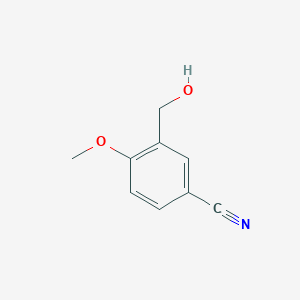
![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)

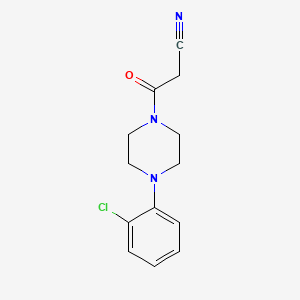
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)

